molecular formula C16H17F3N4OS B2814015 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 2097901-22-7

1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one

カタログ番号: B2814015
CAS番号: 2097901-22-7
分子量: 370.39
InChIキー: MLJMBBYCNYWBPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,2,5-thiadiazole ring conjugated to a piperazine moiety and a propan-1-one linker attached to a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group increases lipophilicity, improving membrane permeability, while the piperazine moiety offers conformational flexibility for receptor binding.

特性

IUPAC Name

1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c17-16(18,19)13-4-1-12(2-5-13)3-6-15(24)23-9-7-22(8-10-23)14-11-20-25-21-14/h1-2,4-5,11H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJMBBYCNYWBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors such as thiosemicarbazide with an oxidizing agent.

    Piperazine Ring Formation: The piperazine ring can be synthesized through the cyclization of ethylenediamine derivatives.

    Coupling Reactions: The thiadiazole and piperazine rings are then coupled with a trifluoromethyl phenyl group using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

科学的研究の応用

Chemical Formula

  • Molecular Formula : C15H16F3N3OS
  • Molecular Weight : 351.37 g/mol

Medicinal Chemistry

1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one has been investigated for its potential in treating various neurological disorders. Its mechanism of action involves modulation of neurotransmitter systems, particularly serotonin receptors. This interaction has been linked to antidepressant and anxiolytic effects, making it a candidate for further research in psychiatric medicine.

Antimicrobial Activity

Studies have indicated that compounds containing thiadiazole rings exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibacterial agents.

Biosensor Development

The compound's ability to interact with biological receptors makes it suitable for biosensor applications. It can be immobilized on sensor surfaces to detect specific biomolecules, enhancing the sensitivity and specificity of biosensors used in clinical diagnostics.

Chemical Biology

In chemical biology, this compound serves as a valuable tool for probing biological pathways. Its unique structure allows researchers to study enzyme interactions and receptor binding processes, providing insights into cellular mechanisms.

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that the administration of 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one resulted in significant improvements in depressive behaviors. The mechanism was attributed to increased serotonin levels in the brain, confirming its potential as an antidepressant.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded at low concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 3: Biosensor Application

Research on the immobilization of this compound on gold nanoparticles demonstrated enhanced detection capabilities for specific biomarkers in blood samples. The biosensor showed high sensitivity and selectivity, making it a promising tool for early disease diagnosis.

作用機序

The mechanism of action of 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets:

類似化合物との比較

Structural Comparison

Table 1: Structural Features of Analogs

Compound Name / ID Core Structure Key Substituents Heterocyclic Component
Target Compound Propan-1-one linker 4-(Trifluoromethyl)phenyl, 1,2,5-thiadiazole 1,2,5-Thiadiazole
Urea Derivatives (e.g., 11d, 11e, 1f, 1g) Urea linker Varied aryl groups (e.g., 3-CF3, 4-CF3, halogenated phenyl) Thiazole
BIA 3-335 () Propan-1-one linker 3,4-Dihydroxy-5-nitrophenyl, 3-(trifluoromethyl)phenyl None (nitrophenyl moiety)
Biopharmacule Catalog Compounds (e.g., BP 3998) Imidazoline-2-thione 4-(Trifluoromethyl)phenyl Imidazoline

Key Differences :

  • The target compound’s 1,2,5-thiadiazole distinguishes it from thiazole-based urea derivatives () and imidazoline-containing analogs ().
  • Unlike BIA 3-335, which has a nitro group and dihydroxyphenyl, the target compound lacks polar nitro/hydroxy groups, likely altering solubility and target selectivity .

Observations :

  • Urea derivatives () exhibit high yields (≥85%), suggesting robust synthetic routes for piperazine-thiazole hybrids . The target compound’s synthesis may face challenges due to thiadiazole reactivity.
  • The trifluoromethyl group in the target compound and analogs (e.g., 11d, BIA 3-335) enhances lipophilicity but may reduce aqueous solubility .
Pharmacological and Functional Insights

Table 3: Hypothesized Pharmacological Profiles

Compound Type Potential Targets Functional Implications
Target Compound Kinases, GPCRs Thiadiazole may improve metabolic stability
Urea Derivatives Tyrosine kinase inhibitors Urea linkage facilitates ATP-binding pocket interaction
BIA 3-335 Neurotransmitter receptors Nitro and dihydroxy groups may confer redox modulation

Key Points :

  • The urea derivatives () are structurally optimized for kinase inhibition via hydrogen bonding, whereas the target compound’s propan-1-one linker may favor hydrophobic interactions .
  • BIA 3-335’s nitro group could enable redox-mediated mechanisms, a feature absent in the target compound .

生物活性

1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features:

  • A thiadiazole ring , which is known for various biological activities.
  • A piperazine moiety , commonly associated with neuropharmacological effects.
  • A trifluoromethylphenyl group , which enhances lipophilicity and may influence receptor interactions.

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : It has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. In vitro studies demonstrated that the compound exhibits dose-dependent inhibition of tyrosinase activity, suggesting its potential as a skin-whitening agent .
  • Receptors : The piperazine component may interact with serotonin receptors, influencing neurotransmitter levels and potentially offering therapeutic effects in psychiatric disorders.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound possess antimicrobial properties. For instance:

  • Compounds similar to 1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one have been evaluated against various bacterial strains. Results showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating potential for development as antibacterial agents .

Case Study 1: Tyrosinase Inhibition

A study investigated the inhibitory effects of a related compound on tyrosinase derived from Agaricus bisporus. The compound demonstrated an IC50 value in the micromolar range, highlighting its potential application in treating hyperpigmentation disorders. Furthermore, cellular assays confirmed that it reduced melanin production in B16F10 melanoma cells .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial efficacy of compounds structurally related to 1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one. These compounds were screened against Mycobacterium tuberculosis, with some showing significant inhibition compared to standard antibiotics like rifampicin .

Data Summary

The following table summarizes key findings regarding the biological activity of the compound:

Activity Target IC50/Effect Reference
Tyrosinase InhibitionTyrosinase from Agaricus bisporusMicromolar range
Antimicrobial ActivityE. coli, S. aureusSignificant inhibition
Neuropharmacological EffectsSerotonin receptorsPotential modulation

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

The synthesis typically involves multi-step procedures starting with coupling reactions between piperazine derivatives and functionalized aryl/heteroaryl precursors. Key steps include:

  • Amide bond formation : Use coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF under nitrogen to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMSO) improve reaction efficiency, while toluene is suitable for reflux conditions in heterocyclic ring formation .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures enhances purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : ¹H and ¹³C NMR confirm piperazine and thiadiazole proton environments, with characteristic shifts for trifluoromethyl (δ ~110–120 ppm in ¹³C) and aromatic protons .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 414.12) and fragmentation patterns .
  • IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm ketone (C=O) and thiadiazole (C=N) groups .

Q. How can initial biological activity screening be designed?

  • In vitro assays : Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays. The trifluoromethyl group enhances binding to hydrophobic pockets .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. Compare with control compounds lacking the thiadiazole moiety .

Q. What strategies identify pharmacological targets for this compound?

  • Docking studies : Use AutoDock Vina to model interactions with receptors (e.g., serotonin 5-HT₁A) based on piperazine-thiadiazole pharmacophores .
  • Protein binding assays : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantify affinity for suspected targets .

Q. How does the compound’s stability vary under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. The thiadiazole ring is stable in acidic conditions but may hydrolyze in basic media .
  • Thermal stability : TGA (thermogravimetric analysis) reveals decomposition temperatures (>200°C), critical for storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide analog design?

  • Modify substituents : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor binding .
  • Bioisosteric replacement : Substitute thiadiazole with oxadiazole or triazole to improve metabolic stability while retaining activity .

Q. How to resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅₀ values in triplicate) to rule out batch variability .
  • Off-target profiling : Use kinome-wide screens (e.g., KinomeScan) to identify unintended interactions .

Q. What computational models predict metabolic pathways?

  • In silico tools : ADMET Predictor™ or GLORYx simulate Phase I/II metabolism. The trifluoromethyl group resists oxidation, but piperazine N-dealkylation is likely .
  • LC-MS/MS analysis : Identify metabolites in hepatocyte incubations to validate predictions .

Q. How to assess ecological impact during preclinical development?

  • Environmental fate studies : Measure biodegradation (OECD 301F) and bioaccumulation (log P ~3.5) .
  • Ecotoxicology : Test on Daphnia magna (EC₅₀) and algae to model aquatic toxicity .

Q. Which advanced NMR techniques elucidate dynamic interactions?

  • NOESY/ROESY : Detect spatial proximity between the piperazine and trifluoromethylphenyl groups in solution .
  • 19F NMR : Track fluorinated groups in real-time binding assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。